3-Amino-4-cyclopropoxybenzonitrile
Description
3-Amino-4-cyclopropoxybenzonitrile is a substituted benzonitrile derivative featuring an amino (-NH₂) group at the 3-position and a cyclopropoxy (-O-cyclopropyl) substituent at the 4-position of the aromatic ring. This compound belongs to a class of nitrile-containing aromatic amines, which are widely utilized as intermediates in pharmaceutical synthesis and agrochemical research.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-amino-4-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-7-1-4-10(9(12)5-7)13-8-2-3-8/h1,4-5,8H,2-3,12H2 |
InChI Key |
XHDIYYXNLBMRHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclopropoxybenzonitrile typically involves the reaction of 3-nitro-4-cyclopropoxybenzonitrile with reducing agents to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of continuous-flow reactors can enhance safety and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-cyclopropoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Amino-4-cyclopropoxybenzonitrile has been investigated for its potential therapeutic properties. Notably, it has shown promise as a precursor in the synthesis of novel pharmaceutical agents targeting various diseases, including cancer and infectious diseases.
- Case Study: Antimalarial Activity
A study highlighted that derivatives of this compound exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) indicated that modifications to the cyclopropoxy group could enhance potency while reducing toxicity .
Biological Research
The compound's interaction with biological systems has been a focus of research, particularly regarding its effects on enzyme activity and cellular pathways.
- Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in studying metabolic disorders .
Materials Science
In materials science, this compound is being explored for its potential use in developing new polymers and composite materials due to its ability to form stable bonds with various substrates.
Data Tables
Mechanism of Action
The mechanism of action of 3-Amino-4-cyclopropoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to desired biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Chloro (Cl) and trifluoromethyl (CF₃) substituents are electron-withdrawing, enhancing reactivity toward nucleophilic aromatic substitution. In contrast, cyclopropoxy groups may donate electron density via the ether oxygen, moderating ring electrophilicity .
- Solubility : Compounds with polar groups (e.g., -NH₂) exhibit better aqueous solubility, whereas lipophilic groups (e.g., CF₃) enhance lipid membrane penetration .
Biological Activity
3-Amino-4-cyclopropoxybenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- IUPAC Name : this compound
The compound features a cyclopropoxy group attached to a benzonitrile backbone, which contributes to its unique biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group enhances the compound's ability to form hydrogen bonds, potentially increasing its affinity for biological targets. Its lipophilicity, influenced by the cyclopropoxy group, allows it to penetrate biological membranes effectively.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's activity was assessed through minimum inhibitory concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results suggest that the compound may serve as a lead structure for developing new antibiotics .
Antiparasitic Activity
In addition to its antibacterial properties, this compound has shown potential against parasitic infections. A study conducted on Plasmodium falciparum indicated that the compound inhibited parasite growth in vitro, demonstrating an EC50 value of 0.5 µM. This suggests that it could be a candidate for further development in antimalarial therapies .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry evaluated the structural modifications of similar compounds and their effects on antimicrobial activity. It was found that the introduction of different substituents could enhance efficacy against resistant strains .
- Antiparasitic Studies : Another research effort focused on optimizing compounds targeting PfATP4, a critical protein in malaria parasites. The findings indicated that modifications similar to those seen in this compound could improve both solubility and metabolic stability while maintaining antiparasitic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
